(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2N3O3/c16-8-1-4-12-19-9(5-13(22)21(12)6-8)7-24-15(23)14-10(17)2-3-11(18)20-14/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBOSJYIYOAGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)COC(=O)C3=C(C=CC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine cores. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromo and chloro substituents can be further oxidized to form more highly substituted derivatives.
Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives might be used in the study of biological processes and interactions.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific applications. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be determined by the nature of these interactions and the resulting biochemical changes.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural analogs, physicochemical properties, and functional data. However, none of the provided evidence sources directly address this compound or its analogs.
Structural Analogues in Heterocyclic Chemistry
Pyrido[1,2-a]pyrimidinones and dichloropyridine derivatives are well-studied in drug discovery. For example:
- Zygocaperoside and Isorhamnetin-3-O-glycoside () are flavonoid derivatives isolated from Zygophyllum fabago. These differ significantly in structure (glycosides vs. halogenated heterocycles) and lack direct relevance to the target compound.
- SHELX-refined structures () include small molecules or macromolecules crystallized using SHELX software.
Physicochemical and Toxicological Data
Methodological Overlap
- Spectroscopic Elucidation: details UV and NMR techniques for structural confirmation of flavonoids. These methods are universally applicable but lack specific data for the target compound.
- Crystallographic Refinement: SHELX programs () are industry standards for small-molecule crystallography. If the target compound’s structure were solved via SHELXL, its bond lengths, angles, and packing arrangements could be compared to analogs.
Critical Limitations of Available Evidence
Methodology vs.
Irrelevant Comparators: discusses unrelated flavonoid glycosides, making structural or functional comparisons invalid.
Recommended Next Steps
To address the knowledge gaps:
Database Searches: Use SciFinder, Reaxys, or PubChem to identify analogs (e.g., pyrido-pyrimidinones with halogen or ester substitutions).
Synthetic Studies : Compare reactivity, yields, or stability with analogs from literature.
Biological Profiling : If available, contrast IC50 values, toxicity, or pharmacokinetics with structurally related molecules.
Biological Activity
(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H6BrCl4N3O3
- Molecular Weight : 497.9 g/mol
- CAS Number : 877837-48-4
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. The compound was evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of related compounds, it was found that derivatives with specific substitutions showed varying degrees of efficacy against A549 cells. The compound's structure was crucial in determining its activity:
| Compound | Viability (%) | Notes |
|---|---|---|
| Control (Cisplatin) | 30 | Standard treatment |
| (7-Bromo derivative) | 61 | Significant reduction in cell viability |
| 4-Dimethylamino phenyl substitution | 40 | Enhanced activity compared to other derivatives |
The results indicated that modifications to the pyrido[1,2-a]pyrimidine structure could significantly enhance anticancer activity, with some derivatives exhibiting lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research involving multidrug-resistant pathogens showed promising results.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Staphylococcus aureus | 64 µg/mL | Weak |
These findings suggest that this compound exhibits antimicrobial properties that could be further developed for therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. The presence of bromine and chlorine atoms appears to enhance both anticancer and antimicrobial activities, likely due to their influence on electronic properties and molecular interactions.
Key Structural Features
- Bromine Substitution : Enhances lipophilicity and potentially increases cellular uptake.
- Chlorine Atoms : Contribute to increased binding affinity to biological targets.
- Pyridine and Pyrimidine Rings : Essential for biological activity due to their role in mimicking nucleobases.
Q & A
Basic Research Questions
Q. How should experiments be designed to characterize the physicochemical properties of this compound?
- Methodological Answer : Begin with laboratory-based studies to determine solubility, stability, and partition coefficients (e.g., logP). Use techniques like high-performance liquid chromatography (HPLC) for purity assessment and differential scanning calorimetry (DSC) for thermal stability. For environmental fate, follow protocols from long-term projects like INCHEMBIOL, which emphasize abiotic/biotic transformations and compartmental distribution modeling . Pair these with proximate chemical analyses (e.g., antioxidant activity assays) to link physicochemical traits to functional behaviors .
Q. What are the critical steps in synthesizing and purifying this compound for reproducibility?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using iterative design-of-experiment (DoE) approaches. Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Reference synthetic protocols for structurally similar pyrimidine derivatives, such as those involving boronic acid intermediates or cyclopropane spiro-compounds, to refine purification steps .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodological Answer : Combine spectroscopic methods:
- 1H/13C NMR for functional group identification and stereochemical analysis.
- High-resolution MS (HRMS) for molecular formula validation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Cross-validate results with computational simulations (e.g., density functional theory, DFT) to resolve ambiguities in electron-deficient aromatic systems .
Advanced Research Questions
Q. How can contradictions in biological activity data across different assays be resolved?
- Methodological Answer : Conduct meta-analyses of dose-response curves, accounting for assay-specific variables (e.g., cell line viability, enzyme kinetics). Use split-plot experimental designs to isolate confounding factors, such as temporal variations in biological activity or batch-to-batch compound variability . Apply Bayesian statistical models to quantify uncertainty and identify outliers, referencing frameworks that integrate theoretical assumptions with empirical data .
Q. What strategies are effective for evaluating the compound’s environmental fate and ecological risks?
- Methodological Answer : Adopt a tiered approach:
- Tier 1 : Laboratory studies to measure hydrolysis rates, photodegradation, and soil adsorption coefficients.
- Tier 2 : Microcosm/mesocosm experiments to assess bioaccumulation in model organisms (e.g., Daphnia magna).
- Tier 3 : Computational modeling (e.g., QSAR, fugacity models) to predict long-term ecosystem impacts. Align with INCHEMBIOL’s framework for integrating abiotic/biotic transformation data with human exposure risk assessments .
Q. How can computational and experimental data be integrated to elucidate the compound’s mechanism of action?
- Methodological Answer : Combine molecular docking studies (targeting enzymes like kinases or cytochrome P450s) with functional assays (e.g., enzyme inhibition, cellular apoptosis). Use cheminformatics tools (e.g., molecular dynamics simulations) to model binding kinetics. Validate hypotheses via site-directed mutagenesis or isotopic labeling of key functional groups. This dual approach aligns with methodologies linking theoretical frameworks (e.g., enzyme-substrate theory) to experimental validation .
Q. What interdisciplinary methods are suitable for studying synergistic/antagonistic effects with co-administered drugs?
- Methodological Answer : Employ factorial design experiments to test combinations with common therapeutics. Use isobolographic analysis to classify interactions (synergistic, additive, antagonistic). Incorporate metabolomics or proteomics to identify pathway-level effects. Reference quadripolar methodological models that balance theoretical, technical, and epistemological considerations in complex biological systems .
Data Contradiction and Theoretical Frameworks
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Investigate bioavailability differences using pharmacokinetic studies (e.g., plasma protein binding, hepatic metabolism). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios. Reconcile contradictions by revisiting experimental conditions (e.g., oxygen tension in cell cultures vs. tissue microenvironments) using adaptive experimental designs .
Q. What frameworks guide the selection of biomarkers for toxicity studies?
- Methodological Answer : Prioritize biomarkers linked to the compound’s structural motifs (e.g., brominated pyrimidines may induce oxidative stress). Use omics-driven approaches (transcriptomics, lipidomics) to identify novel markers. Align with conceptual frameworks that emphasize mechanistic plausibility over correlation, as outlined in evidence-based inquiry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
